N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Triazino Group: This step involves the formation of the triazino ring through cyclization reactions with appropriate precursors.
Attachment of the Sulfanyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring, using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structure and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Studied for its antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
603947-62-2 |
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Molecular Formula |
C16H17N5O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-21-12-6-5-10(23-2)7-11(12)14-15(21)18-16(20-19-14)24-8-13(22)17-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,22) |
InChI Key |
IEJGDGGKXFLCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)NC4CC4 |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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